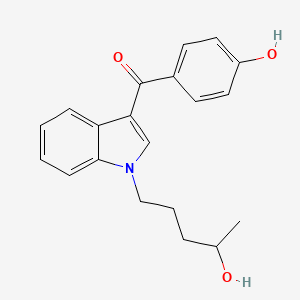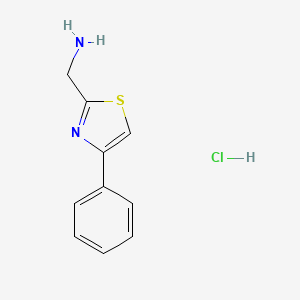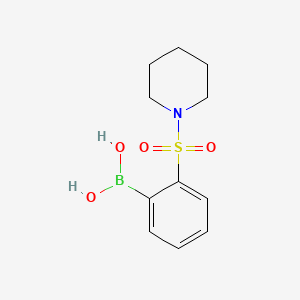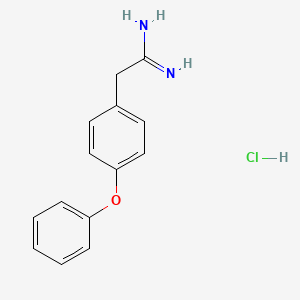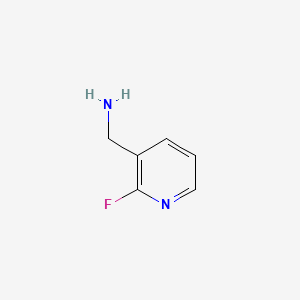
(2-Fluoropyridin-3-yl)methanamine
Übersicht
Beschreibung
“(2-Fluoropyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 205744-16-7 . It has a linear formula of C6H7FN2 and a molecular weight of 126.13 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-fluoro-3-pyridinyl)methanamine . The InChI code is 1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 . The compound has a boiling point of 225.6°C at 760 mmHg .
Physical And Chemical Properties Analysis
“(2-Fluoropyridin-3-yl)methanamine” has a molecular weight of 126.13 g/mol . It has a boiling point of 225.6°C at 760 mmHg . The compound is typically stored in a dark place, sealed in dry conditions .
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Metallation
The metallation of π-deficient heterocyclic compounds, including (2-Fluoropyridin-3-yl)methanamine, showcases significant advancements in chemical research. Metallation, particularly focusing on 3-fluoropyridine, has been explored for its regioselectivity under various conditions, leading to the synthesis of 2,3- or 3,4-disubstituted pyridines. This process is critical for developing new chemical entities and intermediates used in pharmaceuticals and material science. The study by Marsais and Quéguiner (1983) delves into the chemoselectivity at low temperatures, using butyllithium-polyamine chelates or lithium diisopropylamide, and discusses the theoretical aspects of high regioselectivity in lithiation.
Fluoropyrimidines in Cancer Treatment
Fluoropyrimidines, notably 5-fluorouracil (5-FU), have been pivotal in treating various cancers. The mechanism of action, metabolism, and the role of dihydropyrimidine dehydrogenase (DPD) in mediating toxicity and efficacy highlight the importance of personalized medicine approaches. Del Re et al. (2017) review the pharmacogenetics of fluoropyrimidine treatment, emphasizing the need for pre-treatment screening for DPD polymorphisms to prevent toxicity and personalize treatment plans.
Fluorinated Compounds in Material Science
The unique properties of fluorinated compounds extend to material science, where their inclusion in liquid crystals has led to advancements in display technologies and sensors. Hird (2007) critically reviews the impact of fluorinated liquid crystals, demonstrating how the fluoro substituent modifies crucial properties such as melting points, mesophase morphology, and optical features, contributing to the development of high-performance materials.
Novel Approaches in Pharmacology
The exploration of fluorinated pyrimidines and their biochemical modulation presents new avenues in cancer therapy. Gmeiner (2020) discusses the synthesis and application of fluorinated pyrimidines, including 5-FU, in the treatment of cancer, highlighting recent insights into their mechanism of action on RNA- and DNA-modifying enzymes. The use of fluorinated compounds is evolving, with research focusing on the inhibition of specific enzymes beyond thymidylate synthase, underscoring the potential for more targeted and effective cancer treatments.
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-fluoropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSSWJRHPFEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663775 | |
| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropyridin-3-yl)methanamine | |
CAS RN |
205744-16-7 | |
| Record name | 2-Fluoro-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205744-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

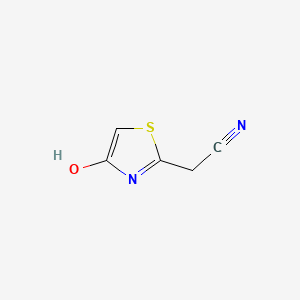
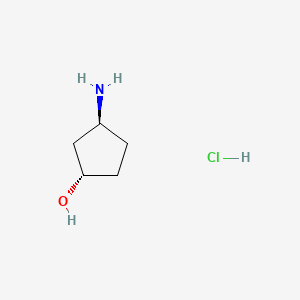
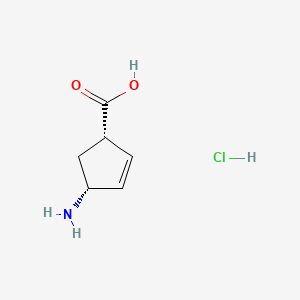
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)
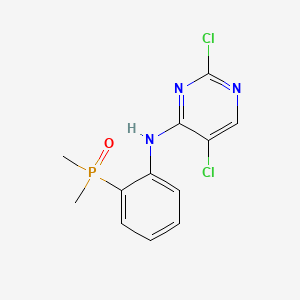
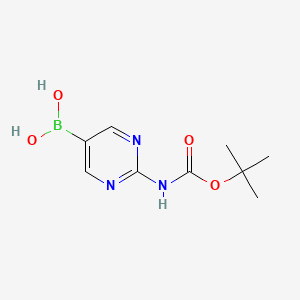
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
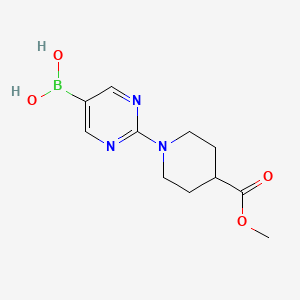
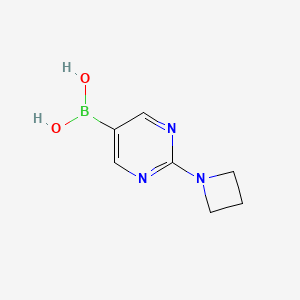
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
